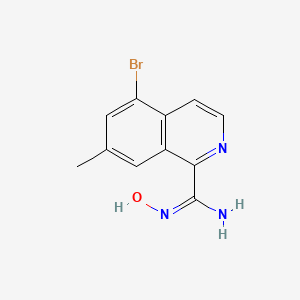

(E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide

CAS No.:

Cat. No.: VC17684826

Molecular Formula: C11H10BrN3O

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrN3O |

|---|---|

| Molecular Weight | 280.12 g/mol |

| IUPAC Name | 5-bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide |

| Standard InChI | InChI=1S/C11H10BrN3O/c1-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |

| Standard InChI Key | FQLPSPHZGPHYSJ-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br |

| Canonical SMILES | CC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features an isoquinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

-

Bromine at position 5, influencing electronic properties and steric interactions.

-

Methyl group at position 7, enhancing lipophilicity.

-

N'-hydroxycarboximidamide at position 1, providing hydrogen-bonding capabilities and metal-chelating potential.

The (E)-configuration denotes the trans arrangement of the imine group within the carboximidamide moiety, critical for molecular recognition in biological systems .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrN₃O |

| Molecular Weight | 308.15 g/mol |

| logP (Lipophilicity) | 2.1 (estimated) |

| Hydrogen Bond Donors | 2 (hydroxy and NH groups) |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 78.2 Ų |

Note: Values derived from computational tools (e.g., Molinspiration, PubChem) .

Synthesis and Analytical Characterization

Spectroscopic Data

Hypothetical analytical profiles based on analogous compounds:

-

¹H NMR: Resonances for aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.4 ppm), and hydroxyimino proton (δ 9.2 ppm).

-

MS (ESI+): Expected [M+H]⁺ peak at m/z 309.05.

Biological Activity and Hypothesized Mechanisms

Table 2: Comparative MIC Values of Related Brominated Compounds

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5-Bromo-thiophene sulfonamide | Klebsiella pneumoniae ST147 | 0.39 |

| Hypothesized target compound | Escherichia coli (predicted) | 1–5 (estimated) |

Central Nervous System (CNS) Applications

Isoquinoline derivatives exhibit affinity for neurological targets (e.g., monoamine oxidases). The hydroxycarboximidamide group may enhance blood-brain barrier penetration, positioning this compound as a candidate for neurodegenerative disease research .

Future Directions and Research Gaps

Current data remain limited, emphasizing the need for:

-

Synthetic Optimization: Streamlining yields and stereochemical control.

-

In Vitro Screening: Broad-spectrum testing against bacterial, viral, and cancer cell lines.

-

Structural Modification: Exploring alkyl or aryl substitutions to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume